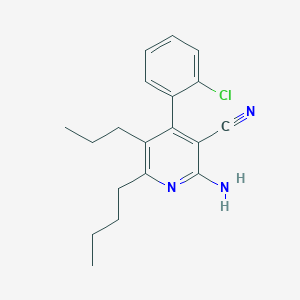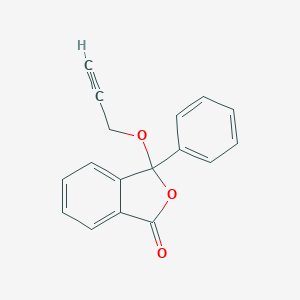![molecular formula C20H17BrClN7 B446836 N-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-(4-CHLOROPHENYL)AMINE](/img/structure/B446836.png)
N-[4-(4-BROMOANILINO)-6-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-YL]-N-(4-CHLOROPHENYL)AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-N’-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring multiple aromatic rings and heterocyclic components, contributes to its potential utility in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N’-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the bromophenyl and chlorophenyl groups via nucleophilic aromatic substitution.
Pyrazole ring incorporation: This step involves the reaction of the triazine intermediate with a pyrazole derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-bromophenyl)-N’-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Utilization in the development of advanced materials or agrochemicals.
作用機序
The mechanism of action of N-(4-bromophenyl)-N’-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
N-(4-bromophenyl)-N’-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine: Lacks the pyrazole ring, which may affect its chemical and biological properties.
N-(4-bromophenyl)-N’-(4-chlorophenyl)-6-(1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine: Similar structure but with different substituents on the pyrazole ring.
Uniqueness
The presence of the 3,5-dimethyl-1H-pyrazol-1-yl group in N-(4-bromophenyl)-N’-(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diamine may confer unique properties such as enhanced binding affinity to specific targets, increased stability, or altered reactivity compared to similar compounds.
特性
分子式 |
C20H17BrClN7 |
|---|---|
分子量 |
470.8g/mol |
IUPAC名 |
2-N-(4-bromophenyl)-4-N-(4-chlorophenyl)-6-(3,5-dimethylpyrazol-1-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H17BrClN7/c1-12-11-13(2)29(28-12)20-26-18(23-16-7-3-14(21)4-8-16)25-19(27-20)24-17-9-5-15(22)6-10-17/h3-11H,1-2H3,(H2,23,24,25,26,27) |
InChIキー |
WILVAIBPQULGHM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Cl)C |
正規SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-benzothiazol-2-yl)-4-[(benzylimino)methyl]-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B446753.png)
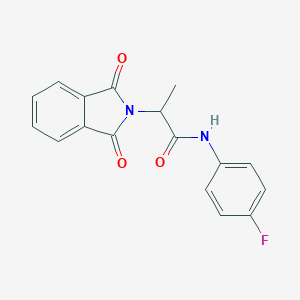
![11-(2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446759.png)
![11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B446760.png)
![Methyl 2-[(3-pyridinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446762.png)
![5-Benzoyl-9,9-dimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B446763.png)
![3,6-dichloro-N'-[1-(4-pyridinyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B446764.png)
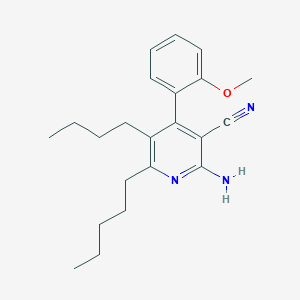
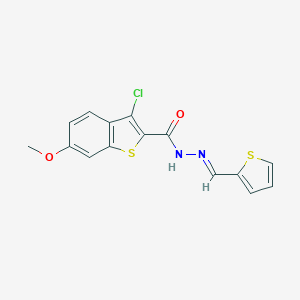
![Methyl 2-[(4-bromobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B446772.png)
![1-phenylethanone [4-(4-chloroanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B446773.png)

